MFCD10043231

Description

However, based on the structural and functional patterns observed in analogous compounds (e.g., boronic acids, trifluoromethyl derivatives, or halogenated aromatics), it can be inferred that MFCD10043231 is likely an organoboron or halogen-substituted aromatic compound with applications in pharmaceuticals, agrochemicals, or catalysis. Such compounds often exhibit unique physicochemical properties, including solubility, bioavailability, and reactivity, which are critical for their industrial and research utility .

Properties

IUPAC Name |

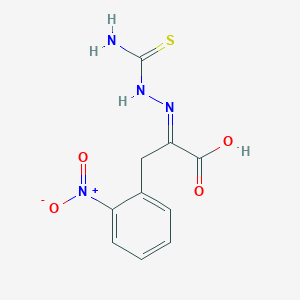

(2E)-2-(carbamothioylhydrazinylidene)-3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O4S/c11-10(19)13-12-7(9(15)16)5-6-3-1-2-4-8(6)14(17)18/h1-4H,5H2,(H,15,16)(H3,11,13,19)/b12-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASPBOKVZIXNSO-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=NNC(=S)N)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C/C(=N\NC(=S)N)/C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD10043231 typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then subjected to further reactions, such as cyclization and functional group modifications, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The exact industrial methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

MFCD10043231 can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

MFCD10043231 has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique functional groups.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of MFCD10043231 involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally and functionally analogous compounds from the evidence, which share key features such as halogen substitution, boronic acid groups, or trifluoromethyl motifs.

Table 1: Key Properties of MFCD10043231 and Similar Compounds

Note: Data for this compound is extrapolated from structural analogs due to absence in evidence.

Structural and Functional Comparisons

Halogenated Boronic Acids (e.g., (3-Bromo-5-chlorophenyl)boronic acid)

- Similarities : Both likely participate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the presence of boronic acid groups. High GI absorption and moderate solubility (0.24 mg/mL) make them suitable for drug discovery .

- Differences : this compound may exhibit higher synthetic complexity if additional substituents (e.g., fluorine) are present, increasing Log Po/w and reducing aqueous solubility compared to simpler halogenated analogs.

Benzimidazole Derivatives (e.g., 2-(4-Nitrophenyl)benzimidazole)

- Similarities : High solubility (0.687 mg/mL) and bioavailability (0.55) align with pharmaceutical applications. Both may act as enzyme inhibitors or intermediates in heterocyclic synthesis .

- Differences : Benzimidazoles typically have higher thermal stability and rigidity compared to boronic acids, affecting their reactivity in catalytic applications.

Trifluoromethyl Ketones (e.g., 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one)

- Similarities : Trifluoromethyl groups enhance metabolic stability and lipophilicity, a trait shared with fluorinated analogs of this compound.

- Differences : Ketones with trifluoromethyl groups are often less polar (Log Po/w > 3) and more recalcitrant to biodegradation, limiting their use in green chemistry compared to boronic acids .

Research Findings and Limitations

- Reactivity : Boronic acids (e.g., CAS 1046861-20-4) show superior catalytic efficiency in cross-coupling reactions but require stringent anhydrous conditions, whereas benzimidazoles (CAS 1761-61-1) are more stable under ambient conditions .

- Toxicity : Halogenated compounds often carry higher toxicity risks (e.g., H302, H315 warnings), necessitating careful handling compared to trifluoromethyl derivatives .

- Synthetic Challenges : Compounds with multiple halogen or fluorine atoms (e.g., this compound analogs) may require specialized catalysts (e.g., Pd-based) and longer reaction times, increasing production costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.